2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-phenylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-12(9-21-10-5-2-1-3-6-10)15-14-17-16-13(19-14)11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSULRXUPZFZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and phenylsulfanyl groups. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene and phenylsulfanyl groups are then introduced through substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines. In a study focusing on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, compounds exhibited percent growth inhibitions of up to 86.61% against specific cancer cell lines like SNB-19 and OVCAR-8 . Although specific data on 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is limited, its structural similarity suggests potential efficacy against cancer.
Antiviral Properties
Research has indicated that oxadiazole derivatives can act as antiviral agents. A series of compounds derived from similar structures have shown effectiveness against dengue virus polymerase with submicromolar activity across different serotypes . The mechanism typically involves inhibition of viral replication processes, which could be a promising area for further exploration with 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide.
Antidiabetic Effects
Oxadiazole derivatives have also been investigated for their anti-diabetic properties. A study involving 1,3,4-Oxadiazoles demonstrated significant reductions in glucose levels in genetically modified diabetic models like Drosophila melanogaster . This suggests that similar compounds may exhibit beneficial effects in managing diabetes.
- Anticancer Studies : A recent investigation into related oxadiazole compounds revealed their ability to induce apoptosis in cancer cells through DNA damage mechanisms. Compounds were tested against various glioblastoma cell lines and showed promising results in reducing cell viability .
- Antiviral Efficacy : In antiviral assays against dengue virus strains, certain oxadiazole derivatives displayed effective inhibition of viral replication. This highlights the potential for developing new antiviral therapies based on the oxadiazole scaffold .
Mechanism of Action
The mechanism of action of 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogues:
Table 1: Comparison of Structural Analogues
Key Observations :
Pharmacological Activities
- Anticancer Activity: Compounds with benzothiazole or indole substituents (e.g., 2a in ) exhibit cytotoxicity against lung adenocarcinoma (A549) and glioma (C6) cells, with IC₅₀ values comparable to cisplatin . The target compound’s thiophene group may similarly engage in π-π stacking with cancer-related enzymes.
- Antimicrobial Activity : Benzofuran-oxadiazole hybrids () demonstrate laccase-mediated antimicrobial effects, highlighting the role of heterocyclic substituents in modulating enzyme interactions .
Physicochemical Properties
- Melting Points : High melting points (>300°C for 4b , ) correlate with polar substituents like sulfamoyl, while lower values (200–212°C for 2a and 4g ) reflect less polar groups (e.g., benzothiazole) . The target compound’s melting point is expected to align with phenylthio/thiophene-containing analogues (~200–250°C).
- Synthetic Routes : Most analogues are synthesized via S-alkylation of oxadiazole-thiones with chloroacetamides under reflux (). The target compound likely follows a similar pathway .
Computational and Spectroscopic Characterization
- Spectroscopy : IR and NMR data for analogues (e.g., 2a–d in ) confirm the presence of amide C=O (~1650–1700 cm⁻¹) and thioether C-S (~650 cm⁻¹) stretches, which would be consistent in the target compound .
- Docking Studies : Molecular docking () reveals that substituents like benzodioxol enhance binding to MMP-9’s active site, suggesting that the target compound’s thiophene group may similarly optimize interactions .
Biological Activity
The compound 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide features a phenylthio group and a thiophene-substituted oxadiazole. This unique combination contributes to its biological properties. The compound can be represented as follows:
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide displayed effective inhibition against various bacterial strains. In vitro assays demonstrated that these compounds could disrupt bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds with similar scaffolds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide in models of neurodegenerative diseases like Alzheimer's. The compound has been shown to inhibit acetylcholinesterase (AChE) activity with an IC50 value indicating potent neuroprotective capabilities against cognitive decline .
Structure-Activity Relationship (SAR)
The biological activity of 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can be attributed to its structural features:
| Substituent | Effect on Activity |
|---|---|
| Phenylthio Group | Enhances antimicrobial and anticancer activity |
| Thiophene Ring | Contributes to neuroprotective effects |
| Acetamide Moiety | Essential for interaction with biological targets |
Case Study 1: Antimicrobial Efficacy
In a comparative study, various oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with the phenylthio group exhibited superior antimicrobial activity compared to those lacking this substituent .
Case Study 2: Neuroprotection in Alzheimer's Models
A study involving rat models of Alzheimer's disease demonstrated that treatment with 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide resulted in significant improvements in memory and cognitive functions. Behavioral tests such as the Morris water maze revealed enhanced performance in treated animals compared to controls .
Q & A
Q. What are the common synthetic routes for preparing 2-(phenylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide?
The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. Key steps include:
- Thioether formation : Reacting 2-chloroacetamide derivatives with thiophenol in a toluene/water mixture under reflux, monitored by TLC (hexane:ethyl acetate = 9:1) .
- Oxadiazole ring formation : Using potassium carbonate (K₂CO₃) in acetone to facilitate cyclization of thiosemicarbazide intermediates, followed by recrystallization from ethanol .
- Purification : Crude products are washed with cold water and recrystallized to achieve >95% purity, as confirmed by melting point and NMR .
Q. How is the compound characterized to confirm its structural integrity?
Standard characterization methods include:
- Spectroscopic analysis : ¹H/¹³C NMR (e.g., δ 7.32–7.86 ppm for aromatic protons) and mass spectrometry (e.g., m/z 252 [M+1] for related analogs) .
- Elemental analysis : Matching calculated vs. observed C, H, N, and S percentages (e.g., C: 47.65% observed vs. 47.79% calculated) .
- Chromatography : TLC with hexane:ethyl acetate (9:1) to monitor reaction progress .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition : Lipoxygenase (LOX) inhibition assays using UV-Vis spectroscopy at 234 nm, with IC₅₀ values calculated for structure-activity relationships (SAR) .
- Antimicrobial screening : Disk diffusion against Staphylococcus aureus and E. coli, with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can computational modeling guide the optimization of bioactivity?
- Molecular docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., LOX or acetylcholinesterase). For example, the thiophene and oxadiazole moieties show strong π-π stacking with active-site residues .
- QSAR studies : Correlate electronic parameters (e.g., Hammett σ values) of substituents on the phenylthio group with inhibitory potency .
Q. What strategies mitigate side reactions during synthesis?
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. HPLC analysis shows <5% degradation in airtight, amber vials, but significant hydrolysis occurs in aqueous buffers (pH > 8) .
- Light sensitivity : UV-Vis spectra indicate photodegradation after 48 hrs under UV light, requiring dark storage .
Q. What advanced techniques resolve contradictions in biological data?
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to observed discrepancies between in vitro and in vivo activity .
- Crystallography : Single-crystal X-ray diffraction confirms stereochemical purity, ruling out enantiomer-related variability .
Q. How can polymorphism affect pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
